(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Overview
Description
JWH 210 3-ethylnaphthyl isomer: is a positional isomer of JWH 210, a potent cannabimimetic alkylindole. This compound has the ethyl side chain at the 3 position of the naphthyl group, rather than at the 4 position as in JWH 210 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JWH 210 3-ethylnaphthyl isomer involves the alkylation of 1-naphthylamine with ethyl bromide to introduce the ethyl group at the 3 position. This is followed by the acylation of the resulting 3-ethylnaphthylamine with 1-pentyl-1H-indole-3-carboxylic acid chloride to form the final product .
Industrial Production Methods: the synthesis typically involves standard organic chemistry techniques such as alkylation and acylation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: : JWH 210 3-ethylnaphthyl isomer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
JWH 210 3-ethylnaphthyl isomer is primarily used in forensic chemistry and toxicology research. It serves as an analytical reference standard for the identification and differentiation of synthetic cannabinoids in forensic samples . The compound’s unique structure allows researchers to study the effects of positional isomerism on the biological activity and metabolism of synthetic cannabinoids .
Mechanism of Action
The exact mechanism of action for JWH 210 3-ethylnaphthyl isomer has not been fully elucidated. it is believed to act similarly to other synthetic cannabinoids by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. This binding leads to the activation of various signaling pathways that modulate neurotransmitter release and produce cannabimimetic effects .
Comparison with Similar Compounds
Similar Compounds
JWH 210: The parent compound with the ethyl side chain at the 4 position of the naphthyl group.
JWH 122: A similar synthetic cannabinoid with a methyl group instead of an ethyl group.
JWH 018: Another synthetic cannabinoid with a different substitution pattern on the naphthyl group.
Uniqueness: : JWH 210 3-ethylnaphthyl isomer is unique due to its specific positional isomerism, which can influence its binding affinity and biological activity. The ethyl group at the 3 position of the naphthyl ring differentiates it from other isomers and analogs, potentially leading to distinct pharmacological properties .
Properties
IUPAC Name |
(3-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-15-27-18-24(22-13-8-9-14-25(22)27)26(28)23-17-19(4-2)16-20-11-6-7-12-21(20)23/h6-9,11-14,16-18H,3-5,10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGMPFSPOLCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017315 | |
Record name | JWH-210 3-Ethylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547339-60-5 | |
Record name | JWH-210 3-Ethylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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